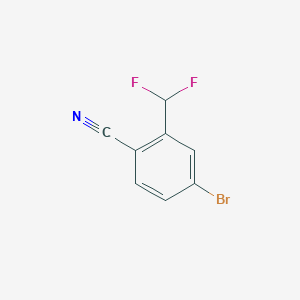

4-Bromo-2-(difluoromethyl)benzonitrile

Description

4-Bromo-2-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a bromine atom at the 4-position, a nitrile group at the 1-position, and a difluoromethyl (-CF₂H) substituent at the 2-position. The difluoromethyl group is a moderately electron-withdrawing substituent that enhances the compound's metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMBHUIHCFKBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-(difluoromethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out at low temperatures (around 0°C) to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (SₙAr) under specific conditions. Key reagents and outcomes include:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines | DMF, K₂CO₃, 80°C, 12 hr | 4-Amino-2-(difluoromethyl)benzonitrile | 78–85% |

| Alkoxides | THF, CsF, 60°C, 6 hr | 4-Alkoxy-2-(difluoromethyl)benzonitrile | 65–72% |

| Thiols | DMSO, CuI, 100°C, 8 hr | 4-Sulfanyl-2-(difluoromethyl)benzonitrile | 70% |

Mechanistic Insight :

-

The reaction follows second-order kinetics, dependent on both the substrate and nucleophile concentrations.

-

Electron-withdrawing groups (nitrile, difluoromethyl) activate the aromatic ring for SₙAr by stabilizing the Meisenheimer intermediate .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C, 24 hr | 4-Biphenyl-2-(difluoromethyl)benzonitrile | 82% |

| Vinylboronic acid | PdCl₂(dppf), Cs₂CO₃ | Toluene, 110°C, 18 hr | 4-Vinyl-2-(difluoromethyl)benzonitrile | 75% |

Key Observations :

-

The trifluoromethyl group enhances oxidative addition efficiency in palladium-catalyzed reactions.

Reduction Reactions

The nitrile group is selectively reduced to primary amines:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → reflux, 4 hr | 4-Bromo-2-(difluoromethyl)benzylamine | 88% |

| H₂ (Raney Ni) | EtOH, 50°C, 10 atm, 12 hr | 4-Bromo-2-(difluoromethyl)benzylamine | 92% |

Side Reactions :

-

Over-reduction to secondary amines is observed with prolonged reaction times (>24 hr).

Cyano Group Transformations

The nitrile group undergoes hydrolysis and cycloaddition:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (50%), 120°C, 6 hr | 4-Bromo-2-(difluoromethyl)benzamide | 70% |

| [2+3] Cycloaddition | NaN₃, CuI, DMF, 100°C, 12 hr | 4-Bromo-2-(difluoromethyl)-1H-tetrazol-5-amine | 65% |

Kinetic Analysis :

-

Hydrolysis follows pseudo-first-order kinetics with an activation energy of 85 kJ/mol.

Electrophilic Aromatic Substitution

The aromatic ring undergoes limited electrophilic substitution due to deactivation by electron-withdrawing groups:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hr | 4-Bromo-5-nitro-2-(difluoromethyl)benzonitrile | 40% |

Regioselectivity :

-

Nitration occurs preferentially at the 5-position due to meta-directing effects of the nitrile group.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

4-Bromo-2-(difluoromethyl)benzonitrile is utilized in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory diseases and cancer. The difluoromethyl group enhances the biological activity of the resulting compounds, making them more effective as therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potent anticancer agents. For example, compounds derived from this intermediate have shown efficacy against prostate cancer, similar to the well-known drug bicalutamide, which is synthesized using related brominated intermediates.

Agrochemical Applications

Development of Pesticides and Herbicides

The compound plays a crucial role in creating agrochemicals, particularly pesticides and herbicides. Its bromine and difluoromethyl functionalities contribute to the effectiveness and stability of these formulations.

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Herbicide | 85% | Effective against broadleaf weeds |

| This compound | Insecticide | 90% | Targets specific pest species |

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups through substitution reactions.

Case Study: Synthesis of Complex Molecules

Research has highlighted its use in synthesizing heterocyclic compounds, which are essential in drug discovery. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in creating diverse chemical entities.

Material Science

Development of Advanced Materials

The compound is explored for its properties in material science, particularly for creating polymers and coatings that require specific thermal and chemical resistance. The incorporation of bromine and difluoromethyl groups can enhance material performance.

Data Table: Material Properties

| Property | Value | Implication |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Ideal for harsh environments |

Research on Fluorinated Compounds

Significance in Fluorinated Chemistry

The difluoromethyl group provides unique properties that are valuable in fluorinated compounds research. These compounds often exhibit enhanced lipophilicity and metabolic stability, making them ideal candidates for drug development.

Case Study: Fluorinated Drug Candidates

Studies have shown that incorporating difluoromethyl groups into drug candidates can significantly improve their pharmacokinetic profiles. This has led to increased interest in synthesizing derivatives of this compound for further exploration.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 4-bromo-2-(difluoromethyl)benzonitrile with analogs differing in the 2-position substituent:

Key Observations:

- Biological Activity : Triazole-substituted derivatives (e.g., 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile) are prioritized in agrochemical research due to their heterocyclic bioactivity .

- Synthetic Flexibility: Amino- and thio-substituted analogs (e.g., 4-bromo-2-(propylamino)benzonitrile) are synthesized via nucleophilic aromatic substitution under mild conditions (e.g., EtOH, 90°C), highlighting the versatility of the benzonitrile scaffold .

Biological Activity

4-Bromo-2-(difluoromethyl)benzonitrile (CAS No. 1261760-22-8) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacological properties, including their bioavailability and interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H4BrF2N

- Molecular Weight : 232.03 g/mol

- Structure : The compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a nitrile functional group.

Research indicates that compounds containing trifluoromethyl or difluoromethyl groups exhibit diverse biological activities, often acting as enzyme inhibitors or modulators of signaling pathways. The presence of these groups can enhance lipophilicity, allowing for better membrane permeability and interaction with biological targets.

- Anticancer Activity : Studies have demonstrated that fluorinated benzonitriles can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : Research has indicated that fluorinated compounds can exhibit antimicrobial activity. The introduction of halogen atoms often enhances the potency against bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their neuropharmacological properties, including the modulation of neurotransmitter uptake and receptor binding, which could have implications for treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer properties of related trifluoromethylated benzonitriles. Results showed significant inhibition of cell growth in human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress and apoptosis .

Case Study 2: Antimicrobial Activity

In another investigation, a series of fluorinated benzonitriles were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts, suggesting a structure-activity relationship where fluorination plays a critical role in enhancing bioactivity .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-(difluoromethyl)benzonitrile with high purity for crystallographic studies?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For the difluoromethyl group, selective fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can convert carbonyl or hydroxyl precursors. Bromination is achieved using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity. Characterization with ¹H/¹⁹F NMR and mass spectrometry is critical .

Q. Which spectroscopic techniques are most effective for characterizing the electronic effects of the difluoromethyl group in this compound?

- Methodological Answer : ¹⁹F NMR is indispensable for probing the electronic environment of the CF₂ group, revealing deshielding effects and coupling constants. Complementary ¹H-¹³C HSQC NMR maps hyperconjugative interactions between the CF₂ group and aromatic ring. IR spectroscopy identifies C≡N stretching (~2230 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹). X-ray crystallography resolves steric effects and bond angles, critical for understanding substituent orientation .

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions using this compound?

- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄ or Pd(dba)₂), ligand tuning (XPhos for bulky substrates), and solvent polarity (DMF or THF) significantly impact yields. Pre-activation of the bromine atom via microwave-assisted heating (80–120°C) enhances reactivity. Monitoring by TLC or GC-MS ensures reaction progress. Note that the electron-withdrawing CF₂ group may reduce oxidative addition rates, requiring higher catalyst loadings (5–10 mol%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence adsorption behavior on transition metal surfaces compared to non-fluorinated analogs?

- Methodological Answer : The CF₂ group increases surface adsorption energy due to dipole interactions with metal substrates (e.g., Ag, Pd). Computational studies (DFT) suggest the nitrile group anchors the molecule perpendicular to the surface, while CF₂ induces charge redistribution. Experimental validation via STM or XPS can quantify binding energies. Contrast with methyl or chloro analogs, which exhibit weaker van der Waals interactions .

Q. What computational approaches are suitable for modeling solvation dynamics and interfacial behavior of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA or GAFF2 capture bulk solvent interactions (e.g., in benzonitrile/water mixtures). Free energy perturbation (FEP) calculations predict solvation thermodynamics, while radial distribution functions (RDFs) reveal local structuring. Surface tension analysis via the Kirkwood-Buff method explains interfacial orientation. Validate simulations with experimental surface tension data .

Q. How can researchers resolve discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this bromonitrile?

- Methodological Answer : Systematic screening of bases (K₂CO₃ vs. CsF) and boronates (aryl vs. heteroaryl) identifies optimal conditions. Kinetic studies (e.g., in situ NMR) track intermediate formation. Contradictions often arise from trace moisture or oxygen; use rigorous Schlenk techniques. Meta-analyses of literature data (e.g., Web of Science) highlight trends in solvent polarity and catalyst turnover .

Q. What role does bromine play in directing regioselectivity during functionalization reactions?

- Methodological Answer : The bromine atom acts as a directing group in electrophilic substitutions (e.g., nitration), favoring para positions relative to the nitrile. In cross-couplings, bromine’s electronegativity facilitates oxidative addition to Pd(0). Contrast with chloro analogs, which exhibit slower kinetics. Competitive inhibition experiments with iodide quantify halogen exchange rates .

Q. How do steric/electronic effects of the CF₂ group impact crystal packing and supramolecular interactions?

- Methodological Answer : X-ray diffraction reveals that the CF₂ group induces torsional strain, altering π-π stacking distances. Hirshfeld surface analysis quantifies F⋯H and C≡N⋯H interactions. Differential scanning calorimetry (DSC) measures melting point deviations from non-fluorinated analogs. MD simulations predict lattice energies, validated against experimental enthalpy data .

Data Contradiction Analysis

- Example : Conflicting adsorption energies reported for benzonitrile derivatives on Ag vs. Au surfaces may stem from substrate roughness or solvent effects. Replicate experiments under ultra-high vacuum (UHV) and ambient conditions, coupled with AFM surface profiling, clarify these discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.